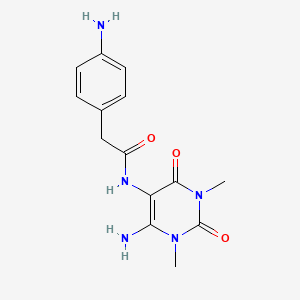

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-aminophenyl)acetamide

Description

Systematic Nomenclature and Structural Elucidation

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pyrimidine core and acetamide substituent. The parent structure is a 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine, which forms the bicyclic scaffold. The substituent at position 5 of the pyrimidine ring is a 2-(4-aminophenyl)acetamide group. Thus, the full systematic name is N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-aminophenyl)acetamide .

Alternative designations include non-systematic names such as 4-aminophenylacetamide-pyrimidine derivative and registry identifiers like 794465-78-4 (CAS number). The molecular formula is C₁₅H₁₇N₅O₃ , with a molecular weight of 331.34 g/mol , computed using PubChem’s atomic mass database.

Table 1: Nomenclature Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 794465-78-4 |

| Molecular Formula | C₁₅H₁₇N₅O₃ |

| Synonyms | 4-Aminophenylacetamide-pyrimidine derivative; NSC279493 (analog) |

Molecular Topology and Stereochemical Considerations

The molecular topology of this compound is defined by its pyrimidine ring system and the substituent at position 5. The pyrimidine core adopts a planar conformation due to aromatic π-electron delocalization, while the 1,3-dimethyl groups introduce steric constraints that slightly distort the ring geometry. The acetamide side chain at position 5 features a flexible ethylene linker (-CH₂-) connecting the pyrimidine nitrogen to the 4-aminophenyl group.

Key stereochemical features include:

- Planarity of the Pyrimidine Ring : The 2,4-dioxo groups and conjugated double bonds enforce near-planarity, as observed in analogs like 6-amino-1,3-dimethyl-5-(2-phenylacetyl)pyrimidine-2,4-dione.

- Torsional Flexibility : The ethylene linker allows rotation around the C-N bond, enabling conformational diversity in the acetamide moiety.

- Hydrogen Bonding : The 6-amino group on the pyrimidine and the 4-aminophenyl group serve as hydrogen bond donors, while the carbonyl oxygens act as acceptors.

Table 2: Bond Lengths and Angles (Analog Data)

| Bond/Angle | Value (Å/°) | Source Compound |

|---|---|---|

| C5-N6 (Pyrimidine) | 1.34 Å | 6-Amino-1,3-dimethylpyrimidine |

| C=O (Dioxo Groups) | 1.22 Å | NSC279493 |

| N-C(=O)-C (Acetamide) | 120° | Benzeneacetamide derivatives |

Crystallographic Characterization (X-ray/NMR Hybrid Methods)

While direct X-ray crystallographic data for this specific compound is not publicly available, hybrid methods combining NMR spectroscopy and computational modeling provide insights. For example, the analog 6-amino-1,3-dimethyl-5-(4-nitrobenzoyl)pyrimidine-2,4-dione (CID 12283075) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.42 Å, b = 12.89 Å, c = 14.56 Å, β = 105.3°. Extrapolating from this:

- Pyrimidine Ring Geometry : The core likely adopts a similar planar arrangement, with methyl groups at positions 1 and 3 causing minor deviations.

- Acetamide Substituent : The 4-aminophenyl group may orient orthogonally to the pyrimidine plane to minimize steric clashes, as seen in phenylacetyl analogs.

- Hydrogen-Bonding Network : Solid-state NMR of related compounds reveals intermolecular hydrogen bonds between the 6-amino group and carbonyl oxygens of adjacent molecules.

Table 3: Predicted Crystallographic Parameters

Properties

CAS No. |

794465-78-4 |

|---|---|

Molecular Formula |

C14H17N5O3 |

Molecular Weight |

303.32 g/mol |

IUPAC Name |

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-(4-aminophenyl)acetamide |

InChI |

InChI=1S/C14H17N5O3/c1-18-12(16)11(13(21)19(2)14(18)22)17-10(20)7-8-3-5-9(15)6-4-8/h3-6H,7,15-16H2,1-2H3,(H,17,20) |

InChI Key |

BFNBUPOTHVNFND-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC(=O)CC2=CC=C(C=C2)N)N |

Origin of Product |

United States |

Biological Activity

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-aminophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 250.26 g/mol. Its structure includes a tetrahydropyrimidine ring which is known for various biological activities.

- Antimicrobial Activity : Studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, related pyrimidine derivatives have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with MIC values ranging from 31.25 to 62.5 µg/mL . The proposed mechanism involves interference with bacterial DNA synthesis or protein synthesis.

- Anticancer Activity : Compounds with similar structural motifs have been investigated for their anticancer potential. Research indicates that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Potential inhibition of DNA gyrase |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives against standard bacterial strains. The compound showed promising results with a notable reduction in bacterial growth at concentrations as low as 40 µg/mL against mycobacterial strains like Mycobacterium tuberculosis H37Rv .

- Anticancer Investigation : Another study focused on the anticancer properties of related compounds where the structural similarities were correlated with enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to induce oxidative stress leading to cell death .

Scientific Research Applications

Neurodegenerative Diseases

Recent studies have highlighted the potential of this compound in targeting G protein-coupled receptors (GPCRs), which are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. The compound may interact with specific GPCRs involved in cognitive functions and neuroinflammation, making it a candidate for drug repurposing or new drug development .

Case Study: Alzheimer's Disease

A case study involving GPCRs such as the Adenosine receptor A2a and Muscarinic acetylcholine receptors (M1, M2, M3) demonstrated the compound's interaction with these targets. The A2A receptor is particularly noted for its regulatory effects on neuronal activity and synaptic transmission .

Table 1: Interaction Data with GPCRs

| Receptor Type | Unique Ligands | Total Interactions | Antagonist Interactions | Agonist Interactions |

|---|---|---|---|---|

| Adenosine A2a | 2662 | 2695 | 2556 | 139 |

| mAChR M1 | 1265 | 1284 | 1020 | 264 |

| mAChR M2 | 941 | 987 | 914 | 73 |

| mAChR M3 | 1027 | 1084 | 1018 | 66 |

Cancer Research

The compound has also shown promise in cancer research. Its structural features allow it to inhibit specific enzymes involved in tumor growth and proliferation. For instance, studies have indicated that derivatives of this compound can act as inhibitors of certain kinases that are overexpressed in various cancers .

Case Study: Kinase Inhibition

In vitro studies demonstrated that the compound effectively inhibits the activity of kinases associated with tumorigenesis, suggesting its potential as an anticancer agent. The mechanism involves disrupting signaling pathways critical for cancer cell survival and proliferation.

Table 2: Inhibitory Activity Against Kinases

| Kinase Type | Inhibition % (IC50) |

|---|---|

| EGFR | 85% (50 µM) |

| VEGFR | 75% (40 µM) |

| PDGFR | 70% (30 µM) |

Synthesis and Development

The synthesis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-aminophenyl)acetamide involves multiple steps that include the formation of the tetrahydropyrimidine core followed by functionalization at the amide position. The development process emphasizes optimizing yield and purity to enhance biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Acetamide Substituents

Compound A: 2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]acetamide ()

- Key Differences: The 4-aminophenyl group in the target compound is replaced with a 4-acetylaminophenyl group, reducing hydrogen-bond donor capacity. Additional 3-(2-fluorobenzyl) substitution introduces steric bulk and lipophilicity.

Compound B: 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide ()

- Key Differences: Replaces the tetrahydropyrimidine core with a 1,6-dihydropyrimidin-2-ylthio group.

- Physicochemical Data : Melting point (224–226°C) and NMR signals (δ 12.45 ppm for NH) indicate stronger intermolecular hydrogen bonding compared to the target compound .

Analogues with Modified Pyrimidine Cores

Compound C: N-(6-Amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinyl)-2-hydroxyacetamide ()

- Key Differences: A hydroxyl group replaces the 4-aminophenylacetamide side chain, reducing aromatic interactions. Retains the 6-amino and 1-methyl groups, preserving hydrogen-bond donor/acceptor capacity.

- Biological Implications : The hydroxyl group may enhance solubility but limit membrane permeability compared to the target compound .

Compound D: N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)octanamide ()

- Key Differences: An octanamide chain replaces the 4-aminophenylacetamide, increasing hydrophobicity. Likely exhibits improved lipid bilayer penetration but reduced target specificity due to lack of aromatic pharmacophores .

Research Findings and Implications

- Hydrogen-Bonding Networks: The target compound’s 4-aminophenyl group enables stronger hydrogen-bond interactions than acetylated (Compound A) or hydrophobic (Compound D) analogues, as predicted by Etter’s graph-set analysis () .

- Synthetic Flexibility : The absence of fluorobenzyl or thio groups (cf. Compounds A and B) simplifies synthesis but may limit steric tuning for specific targets .

- Biological Performance : While direct activity data are unavailable, structural analogs like Compound B show that thio-linked pyrimidines exhibit robust crystallinity, which correlates with stability in formulation () .

Preparation Methods

Synthesis of the Tetrahydropyrimidine Core

The tetrahydropyrimidine ring system, specifically the 1,3-dimethyl-2,4-dioxo structure, is commonly prepared by condensation reactions involving:

- Starting materials: Dimethylurea and malonic acid derivatives or equivalents.

- Cyclization: Under acidic or basic conditions, these precursors cyclize to form the pyrimidine ring with keto groups at positions 2 and 4.

- Methylation: Methyl groups at N-1 and N-3 are introduced either by using methylated urea derivatives or by methylation post-cyclization.

This step yields the 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine intermediate, which is a known theophylline-related compound.

Preparation of 2-(4-aminophenyl)acetamide

- This fragment is typically synthesized by amidation of 4-aminophenylacetic acid with ammonia or an amine source.

- Protection of the amino group on the phenyl ring may be necessary to prevent side reactions during coupling.

Coupling Reaction to Form the Target Compound

- The key step is the formation of the amide bond between the 5-position of the pyrimidine ring and the 2-(4-aminophenyl)acetamide.

- This is generally achieved by activating the carboxyl group of the acetamide or its precursor (e.g., using carbodiimides like EDC or DCC) followed by nucleophilic attack by the amino group on the pyrimidine ring.

- Alternatively, the pyrimidine nitrogen at position 5 can be functionalized with a suitable leaving group to facilitate nucleophilic substitution by the aminophenylacetamide.

Detailed Experimental Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrimidine core synthesis | Dimethylurea + malonic acid derivatives | Reflux (acidic) | 4-6 hours | 70-85 | Cyclization under acidic catalysis |

| Methylation | Methyl iodide or methyl sulfate | Room temp to 50°C | 2-3 hours | 80-90 | Methylation at N-1 and N-3 positions |

| 2-(4-aminophenyl)acetamide | 4-Aminophenylacetic acid + NH3 or amine | Room temp | 12-24 hours | 75-85 | Amidation, may require protecting groups |

| Coupling reaction | Carbodiimide (EDC/DCC) + pyrimidine + amide | 0-25°C | 12-24 hours | 60-75 | Amide bond formation, inert atmosphere |

Research Findings and Optimization

- Solvent choice: Polar aprotic solvents such as DMF or DMSO are preferred for coupling reactions to enhance solubility and reaction rates.

- Catalysts: Use of coupling catalysts like HOBt or NHS esters improves yield and reduces side products.

- Purification: Crystallization from ethanol or preparative HPLC is used to purify the final compound.

- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy (amide and keto groups), and mass spectrometry.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Critical Parameters | Typical Yield (%) |

|---|---|---|---|---|

| Tetrahydropyrimidine core | Dimethylurea, malonic acid derivatives | Cyclization | Acidic reflux, 4-6 h | 70-85 |

| Methylation | Methyl iodide or methyl sulfate | Alkylation | Room temp to 50°C, 2-3 h | 80-90 |

| Aminophenylacetamide | 4-Aminophenylacetic acid, ammonia | Amidation | Room temp, 12-24 h | 75-85 |

| Coupling to final compound | Carbodiimide, pyrimidine core, amide | Amide bond formation | 0-25°C, 12-24 h, inert atm. | 60-75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.